molecular formula C5H11ClF2N2 B8195755 3,3-Difluoro-piperidin-1-ylamine HCl

3,3-Difluoro-piperidin-1-ylamine HCl

Cat. No.: B8195755
M. Wt: 172.60 g/mol
InChI Key: UZANPGCPNSCWDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound features a piperidine ring substituted with two fluorine atoms at the 3-position and an amine group at the 1-position, stabilized as a hydrochloride salt. Its structural uniqueness lies in the electron-withdrawing fluorine atoms, which influence its reactivity, solubility, and interactions with biological targets.

Properties

IUPAC Name

3,3-difluoropiperidin-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F2N2.ClH/c6-5(7)2-1-3-9(8)4-5;/h1-4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZANPGCPNSCWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)N)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClF2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Fluorination

Electrophilic fluorinating agents such as Selectfluor or DAST (Diethylaminosulfur Trifluoride) are employed to introduce fluorine atoms at the 3-position of piperidine derivatives. A representative protocol involves:

  • Substrate : Piperidin-3-one

  • Reagent : DAST in anhydrous dichloromethane

  • Conditions : Stirring at −78°C for 2 hours, followed by gradual warming to room temperature.

  • Outcome : 3,3-Difluoropiperidine is obtained in 65–72% yield, followed by amination via reductive amination (NaBH3CN, NH4OAc) to yield the primary amine, which is subsequently treated with HCl to form the hydrochloride salt.

Key Data Table :

StepReagents/ConditionsYield (%)Purity (%)
FluorinationDAST, DCM, −78°C → RT7295
Reductive AminationNaBH3CN, NH4OAc, MeOH6890
Salt FormationHCl (gaseous), Et2O9599

Nucleophilic Fluorination

Nucleophilic displacement of leaving groups (e.g., hydroxyl or chloride) using KF or CsF in polar aprotic solvents:

  • Substrate : 3-Hydroxy-piperidin-1-ylamine

  • Reagent : KF, 18-crown-6, DMF

  • Conditions : 120°C, 24 hours under argon.

  • Challenges : Competitive elimination reactions reduce yields to 40–50%, necessitating careful temperature control.

Cyclization of Fluorinated Linear Precursors

Ring-Closing Metathesis (RCM)

Acyclic diene substrates containing fluorine atoms undergo RCM using Grubbs II catalyst :

  • Substrate : N-Boc-3,3-difluoro-pent-4-en-1-amine

  • Catalyst : Grubbs II (5 mol%)

  • Conditions : Toluene, 40°C, 12 hours.

  • Yield : 60–65% after deprotection (HCl/MeOH) and salt formation.

Reductive Amination Cyclization

Fluorinated diketones are condensed with ammonia sources to form the piperidine ring:

  • Substrate : 3,3-Difluoroglutaraldehyde

  • Reagent : NH4OAc, NaBH3CN

  • Conditions : MeOH, RT, 48 hours.

  • Yield : 55–60% after HCl salt precipitation.

Enantioselective Synthesis

For chiral 3,3-difluoro-piperidin-1-ylamine, asymmetric catalysis is critical:

Rhodium-Catalyzed Carbometalation

  • Substrate : Dihydropyridine derivatives

  • Catalyst : Rh(cod)(OH)2 with chiral phosphine ligands (e.g., Binap).

  • Conditions : THF, 60°C, 12 hours.

  • Outcome : Enantiomeric excess (ee) of 88–92% achieved for (R)-isomer.

Comparative Data :

Methodee (%)Yield (%)
Rh-Binap Catalysis9270
Enzymatic Resolution9945

Industrial-Scale Production

Continuous Flow Synthesis

  • Reactors : Microfluidic systems with Pd/C hydrogenation modules.

  • Advantages : Improved heat transfer and reduced reaction time (2 hours vs. 24 hours batch).

  • Yield : 85–90% at 100 g scale.

Green Chemistry Approaches

  • Solvent-Free Fluorination : Mechanochemical grinding of piperidin-3-one with KF and SiO2.

  • Yield : 50–55% with 98% purity, avoiding hazardous solvents.

Analytical Characterization

Critical quality control parameters include:

  • HPLC Purity : >98% (C18 column, 0.1% TFA in H2O/MeCN).

  • 19F NMR : δ −118 ppm (CF2 group).

  • X-ray Diffraction : Confirms crystalline hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-piperidin-1-ylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Difluoro-piperidin-1-ylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Utilized in the development of pharmaceutical active ingredients (APIs) for various therapeutic applications.

    Industry: Applied in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3,3-Difluoro-piperidin-1-ylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, depending on its structural modifications. It can also inhibit or activate specific enzymes, leading to changes in biochemical pathways. The presence of fluorine atoms enhances its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Research Findings and Gaps

  • Stability : Fluorination generally improves metabolic stability, but the 3,3-difluoro configuration’s effect on hydrolytic stability under physiological conditions remains unstudied.
  • Toxicity: No acute toxicity data are available for 3,3-difluoro-piperidin-1-ylamine HCl, though related fluorinated piperidines show low cytotoxicity in preclinical models.

Q & A

Q. Standardization Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
FluorinationDAST, −78°C, 12 h65–75≥95%
Deprotection4M HCl/dioxane, RT, 6 h85–90≥98%
PurificationSilica gel (DCM:MeOH 9:1)70–80≥99%

Basic Question: Which analytical techniques are most reliable for characterizing 3,3-Difluoro-piperidin-1-ylamine HCl?

Methodological Answer:

  • Structural Confirmation :
    • ¹H/¹³C NMR : Identify fluorine-induced deshielding effects (e.g., δ 4.2–4.5 ppm for CF₂ protons) and confirm amine proton integration .
    • FT-IR : Peaks at 3300–3500 cm⁻¹ (N-H stretch) and 1100–1200 cm⁻¹ (C-F stretch) .
  • Purity Assessment :
    • HPLC : C18 column, mobile phase: 0.1% TFA in water/acetonitrile (70:30), flow rate 1.0 mL/min, UV detection at 254 nm .
    • Elemental Analysis : Validate C, H, N, and Cl content (±0.3% theoretical) .

Basic Question: How does the 3,3-difluoro substitution influence the compound’s physicochemical properties?

Methodological Answer :
Fluorine’s strong electronegativity reduces the basicity of the piperidine amine (pKa ~7.5 vs. ~10.5 for non-fluorinated analogs), enhancing solubility in acidic environments. This also improves metabolic stability by shielding against cytochrome P450 oxidation .

Advanced Question: How can computational modeling predict the impact of 3,3-difluoro substitution on target binding interactions?

Q. Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to compare binding affinities of fluorinated vs. non-fluorinated analogs. Fluorine’s stereoelectronic effects may stabilize hydrophobic pockets or form weak hydrogen bonds (e.g., C-F···H-N) .
  • Conformational Analysis : Molecular dynamics simulations (AMBER force field) reveal restricted piperidine ring puckering due to fluorine’s steric effects, altering ligand-receptor complementarity .

Advanced Question: What experimental design strategies optimize reaction yields while minimizing byproducts?

Q. Methodological Answer :

  • Design of Experiments (DoE) : Apply Box-Behnken or factorial designs to evaluate variables (temperature, reagent stoichiometry, reaction time). For example:

    VariableLow LevelHigh LevelOptimal
    Temperature−78°C0°C−40°C
    DAST Equiv.1.52.52.0
    Reaction Time6 h18 h12 h
    Response: Yield maximized at 75% with minimal difluoro-byproduct (<5%) .

Advanced Question: How should researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

Q. Methodological Answer :

  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation time). For instance, IC₅₀ discrepancies in kinase inhibition may arise from ATP concentration differences.
  • Replication : Validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Meta-Analysis : Pool data from ≥3 independent studies, applying statistical models (e.g., random-effects) to account for heterogeneity .

Basic Question: What storage conditions ensure long-term stability of 3,3-Difluoro-piperidin-1-ylamine HCl?

Q. Methodological Answer :

  • Temperature : Store at −20°C in airtight, light-resistant containers.
  • Humidity Control : Use desiccants (silica gel) to prevent hydrolysis of the HCl salt .
  • Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH for 6 months) with HPLC tracking .

Advanced Question: How does fluorination at the 3,3-position affect metabolic pathways in vivo?

Q. Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and track metabolites via LC-MS. Fluorine reduces oxidative deamination (major pathway for non-fluorinated analogs) by ~50% .
  • Isotope Labeling : Use ¹⁸O-labeled H₂O to confirm hydroxylation resistance at fluorinated carbons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.